molecular formula C4H8CaO5+2 B13840278 calcium;(2S,3R)-2,3,4-trihydroxybutanoic acid

calcium;(2S,3R)-2,3,4-trihydroxybutanoic acid

Katalognummer: B13840278
Molekulargewicht: 176.18 g/mol
InChI-Schlüssel: ZGGNQENFNASZCE-MUWMCQJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium;(2S,3R)-2,3,4-trihydroxybutanoic acid is a compound that combines calcium ions with (2S,3R)-2,3,4-trihydroxybutanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The (2S,3R)-2,3,4-trihydroxybutanoic acid component is a stereoisomer of a trihydroxybutanoic acid, which means it has specific spatial arrangements of its atoms that can influence its chemical behavior and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of calcium;(2S,3R)-2,3,4-trihydroxybutanoic acid typically involves the reaction of calcium salts with (2S,3R)-2,3,4-trihydroxybutanoic acid under controlled conditions. One common method is to dissolve the trihydroxybutanoic acid in a suitable solvent and then add a calcium salt, such as calcium chloride, under stirring. The reaction mixture is then heated to promote the formation of the desired compound. The product is usually isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium;(2S,3R)-2,3,4-trihydroxybutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Calcium;(2S,3R)-2,3,4-trihydroxybutanoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of calcium;(2S,3R)-2,3,4-trihydroxybutanoic acid involves its interaction with various molecular targets and pathways. The calcium ions can bind to specific receptors or enzymes, influencing cellular processes such as signal transduction and metabolic regulation. The trihydroxybutanoic acid component can participate in redox reactions and serve as a substrate for enzymatic transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Calcium;(2S,3R)-2,3,4-trihydroxybutanoic acid is unique due to its combination of calcium ions with a specific stereoisomer of trihydroxybutanoic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C4H8CaO5+2

Molekulargewicht

176.18 g/mol

IUPAC-Name

calcium;(2S,3R)-2,3,4-trihydroxybutanoic acid

InChI

InChI=1S/C4H8O5.Ca/c5-1-2(6)3(7)4(8)9;/h2-3,5-7H,1H2,(H,8,9);/q;+2/t2-,3+;/m1./s1

InChI-Schlüssel

ZGGNQENFNASZCE-MUWMCQJSSA-N

Isomerische SMILES

C([C@H]([C@@H](C(=O)O)O)O)O.[Ca+2]

Kanonische SMILES

C(C(C(C(=O)O)O)O)O.[Ca+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.